molecular formula C21H16ClN3O3S2 B2377898 N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 312526-19-5

N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2377898
CAS RN: 312526-19-5
M. Wt: 457.95
InChI Key: ZHNLUYMMVBTACC-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BML-210 and has been synthesized using different methods.

Scientific Research Applications

Anticancer Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide derivatives have shown promise as anticancer agents. For example, derivatives synthesized from indapamide demonstrated proapoptotic activity against melanoma cell lines, with specific compounds inhibiting carbonic anhydrase isoforms relevant to cancer progression. These compounds exhibited significant growth inhibition and anticancer activity in vitro, suggesting their potential for therapeutic applications in cancer treatment (Yılmaz et al., 2015).

Antimicrobial and Antibacterial Properties

Compounds containing the N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide scaffold have also been explored for their antimicrobial properties. Synthesized derivatives have been evaluated for their antibacterial activities, showing efficacy against various bacterial strains. This suggests that such compounds could be developed into new antibacterial agents, contributing to the ongoing fight against microbial resistance (Obasi et al., 2017).

Chemical Synthesis and Corrosion Inhibition

Additionally, these compounds have found utility in chemical synthesis and as corrosion inhibitors. Their structural properties facilitate the development of novel chemical entities with potential application in various industrial processes. For instance, benzothiazole derivatives have been used to study their corrosion inhibiting effect against steel in acidic environments, showcasing the versatility of these compounds beyond biomedical applications (Hu et al., 2016).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S2/c1-13-9-11-14(12-10-13)30(27,28)25-17-7-3-2-5-15(17)20(26)24-21-23-19-16(22)6-4-8-18(19)29-21/h2-12,25H,1H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNLUYMMVBTACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

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